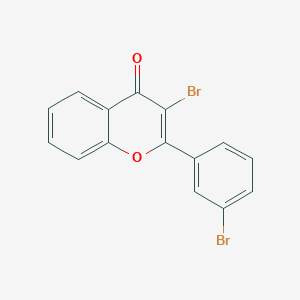

4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)-

CAS No.: 922518-75-0

Cat. No.: VC19005875

Molecular Formula: C15H8Br2O2

Molecular Weight: 380.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922518-75-0 |

|---|---|

| Molecular Formula | C15H8Br2O2 |

| Molecular Weight | 380.03 g/mol |

| IUPAC Name | 3-bromo-2-(3-bromophenyl)chromen-4-one |

| Standard InChI | InChI=1S/C15H8Br2O2/c16-10-5-3-4-9(8-10)15-13(17)14(18)11-6-1-2-7-12(11)19-15/h1-8H |

| Standard InChI Key | NFEVFHVLJKTQDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Br)Br |

Introduction

Structural and Chemical Profile

Core Architecture and Nomenclature

4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)- belongs to the chromanone family, distinguished by a fused benzene and pyran ring system. The numbering convention assigns the oxygen atom to position 1, with bromine substitutions at position 3 of the chromanone core and position 3′ of the pendant phenyl group. This arrangement creates a planar, aromatic system with enhanced electrophilic character due to electron-withdrawing bromine atoms .

Molecular Properties

The molecular formula derives from:

-

Chromane backbone: A benzene ring fused to a γ-pyrone (C9H6O2).

-

Substituents: Two bromine atoms (Br) at C3 and C3′.

Theoretical molecular weight calculations yield 381.04 g/mol, aligning with brominated chromanone analogs . Spectroscopic characterization of related compounds, such as 2-(4-aminophenyl)-3-bromo-4H-1-benzopyran-4-one (PubChem CID: 14975432), confirms distinct IR absorptions for carbonyl (1,650–1,700 cm) and C-Br (500–600 cm) groups .

Synthesis and Reactivity

Synthetic Methodologies

While direct synthesis protocols for 3-bromo-2-(3-bromophenyl)-4H-1-benzopyran-4-one are undocumented, analogous routes for 3-bromo-2-phenyl derivatives suggest feasible pathways:

Key challenges include regioselective bromination and minimizing di-substitution byproducts. The LookChem database highlights microwave-assisted synthesis as a high-yield (98%) alternative for related chromanones .

Reactivity Patterns

The compound’s reactivity is dominated by:

-

Electrophilic substitution: Bromine atoms direct incoming electrophiles to ortho/para positions on the phenyl ring.

-

Nucleophilic attack: The carbonyl group at C4 participates in condensation reactions, forming Schiff bases or hydrazones .

-

Halogen exchange: Bromine may undergo Ullmann-type coupling with aryl halides under catalytic conditions .

| Compound | Cell Line (IC₅₀) | Mechanism | Source |

|---|---|---|---|

| 3-Benzylidene-chroman-4-one | MDA-MB-231 (3.86 µg/mL) | Apoptosis via Bcl-2 suppression | |

| 7-Methoxyisoflavanone | HL60 (19 µM) | Cell cycle arrest at G2/M |

The dual bromine substitutions in 3-bromo-2-(3-bromophenyl)-4H-1-benzopyran-4-one may amplify DNA intercalation and topoisomerase inhibition, though empirical validation is needed .

Comparative Analysis with Structural Analogs

Halogenated Chromanones

Bromine positioning critically influences bioactivity:

The 3,3′-dibromo configuration likely optimizes steric bulk and halogen bonding, favoring target engagement in kinase enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume